molecular formula C8H15NO4S B13002782 Methyl1-(methylsulfonamido)cyclopentanecarboxylate

Methyl1-(methylsulfonamido)cyclopentanecarboxylate

Cat. No.: B13002782
M. Wt: 221.28 g/mol
InChI Key: ZFAJADANXRIJOI-UHFFFAOYSA-N
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Description

Methyl 1-(methylsulfonamido)cyclopentanecarboxylate is an organic compound with a unique structure that includes a cyclopentane ring, a methylsulfonamido group, and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(methylsulfonamido)cyclopentanecarboxylate typically involves the reaction of cyclopentanecarboxylic acid with methanesulfonyl chloride to form the corresponding sulfonamide. This intermediate is then esterified with methanol to yield the final product. The reaction conditions often require the use of a base such as potassium tert-butoxide in a solvent like N,N-dimethylformamide (DMF) to facilitate the cyclization and esterification processes .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the quality of the final compound .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(methylsulfonamido)cyclopentanecarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Carboxylic acids.

Scientific Research Applications

Methyl 1-(methylsulfonamido)cyclopentanecarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 1-(methylsulfonamido)cyclopentanecarboxylate involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the ester group can undergo hydrolysis, releasing the active carboxylic acid, which can interact with various enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1-(methylsulfonamido)cyclopentanecarboxylate is unique due to its combination of a cyclopentane ring, a sulfonamide group, and an ester functionality. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .

Biological Activity

Methyl 1-(methylsulfonamido)cyclopentanecarboxylate is a sulfonamide derivative that has garnered attention for its potential biological activities. Sulfonamides are known for their diverse pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the biological activity of methyl 1-(methylsulfonamido)cyclopentanecarboxylate, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

Methyl 1-(methylsulfonamido)cyclopentanecarboxylate features a cyclopentane ring with a methylsulfonamide functional group. This structure is significant as it influences the compound's solubility, stability, and interaction with biological targets.

The biological activity of methyl 1-(methylsulfonamido)cyclopentanecarboxylate is primarily attributed to its ability to interact with specific enzymes and receptors in biological pathways.

  • Enzyme Inhibition: The compound may inhibit certain enzymes involved in metabolic processes, potentially leading to altered cellular functions.
  • Receptor Modulation: It can bind to receptors, influencing signal transduction pathways that regulate various physiological responses.

Antimicrobial Activity

Sulfonamide compounds have historically been used as antibiotics due to their ability to inhibit bacterial growth. Methyl 1-(methylsulfonamido)cyclopentanecarboxylate's structural similarity to other sulfonamides suggests it may exhibit similar antimicrobial properties.

  • Case Study: A study reported that sulfonamide derivatives showed significant antifungal activity against Candida albicans, with inhibition rates between 25-50% at low concentrations (4 μg/mL) . This indicates potential for further exploration of methyl 1-(methylsulfonamido)cyclopentanecarboxylate in antifungal applications.

Anticancer Potential

Research indicates that sulfonamide derivatives can act as inhibitors of matrix metalloproteinases (MMPs), which are involved in tumor metastasis.

  • Case Study: In vitro studies demonstrated that certain sulfonamide analogs exhibited cytotoxic effects against various cancer cell lines, including MOLT-3 cells, with IC50 values indicating significant potency . This suggests that methyl 1-(methylsulfonamido)cyclopentanecarboxylate may also possess anticancer properties worth investigating.

Pharmacokinetics

Understanding the pharmacokinetics of methyl 1-(methylsulfonamido)cyclopentanecarboxylate is crucial for assessing its therapeutic viability. Parameters such as absorption, distribution, metabolism, and excretion (ADME) need to be evaluated.

  • Theoretical Studies: Computational models suggest variations in permeability and bioavailability based on structural modifications of sulfonamide compounds . Such studies could guide the optimization of methyl 1-(methylsulfonamido)cyclopentanecarboxylate for enhanced efficacy.

Data Summary

Biological Activity Findings References
AntimicrobialInhibition of C. albicans (25-50% at 4 μg/mL)
AnticancerCytotoxicity against MOLT-3 cells (IC50 values < 33 μg/mL)
Enzyme InhibitionPotential inhibition of MMPs
PharmacokineticsVariability in permeability based on structure

Properties

Molecular Formula

C8H15NO4S

Molecular Weight

221.28 g/mol

IUPAC Name

methyl 1-(methanesulfonamido)cyclopentane-1-carboxylate

InChI

InChI=1S/C8H15NO4S/c1-13-7(10)8(5-3-4-6-8)9-14(2,11)12/h9H,3-6H2,1-2H3

InChI Key

ZFAJADANXRIJOI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1(CCCC1)NS(=O)(=O)C

Origin of Product

United States

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